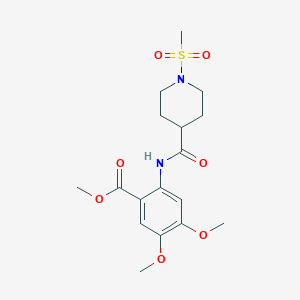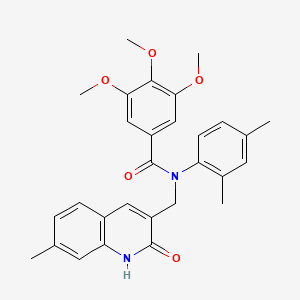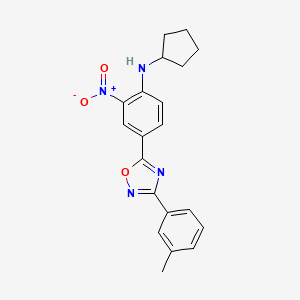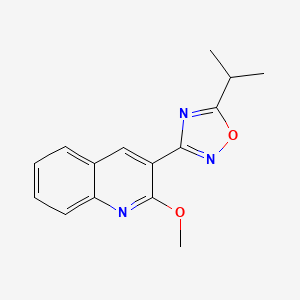
5-isopropyl-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-isopropyl-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained attention in scientific research due to its potential use in various applications.
Mécanisme D'action
The exact mechanism of action of 5-isopropyl-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to interact with metal ions through coordination bonds, which leads to fluorescence. As an anti-cancer agent, it is thought to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
Studies have shown that 5-isopropyl-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole has low toxicity and does not cause significant changes in biochemical and physiological parameters in animal models. However, further studies are needed to fully understand its effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-isopropyl-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole is its high selectivity for metal ions, which makes it a useful tool for detecting metal ions in biological and environmental samples. However, its use as an anti-cancer agent is limited by its low solubility and poor bioavailability.
Orientations Futures
There are several future directions for the study of 5-isopropyl-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole. One direction is to investigate its potential as a therapeutic agent for other diseases besides cancer, such as neurodegenerative disorders. Another direction is to develop more efficient synthesis methods to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion
In conclusion, 5-isopropyl-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole is a promising chemical compound that has potential applications in various scientific research fields. Its high selectivity for metal ions makes it a useful tool for detecting metal ions in biological and environmental samples, while its potential as an anti-cancer agent requires further investigation. Future studies should focus on improving its solubility and bioavailability, as well as investigating its potential as a therapeutic agent for other diseases.
Méthodes De Synthèse
The synthesis of 5-isopropyl-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole involves the reaction of isopropyl hydrazinecarboxylate with 2-methoxy-3-nitrobenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with phosphorus oxychloride and triethylamine to yield the final compound.
Applications De Recherche Scientifique
5-isopropyl-3-(2-methoxyquinolin-3-yl)-1,2,4-oxadiazole has been studied for its potential use in various scientific research applications. One of the most promising applications is its use as a fluorescent probe for the detection of metal ions. It has also been investigated for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
3-(2-methoxyquinolin-3-yl)-5-propan-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-9(2)14-17-13(18-20-14)11-8-10-6-4-5-7-12(10)16-15(11)19-3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAQUTYJKBSZKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2=CC3=CC=CC=C3N=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

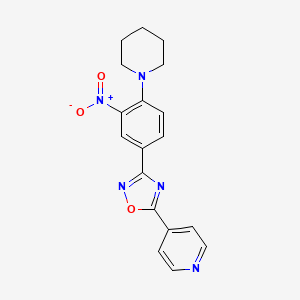



![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7714776.png)
